

# A Technical Guide to Sulfo Cy5.5-COOH for Near-Infrared Imaging

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## Compound of Interest

Compound Name: **Sulfo Cy5.5-COOH**

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This in-depth technical guide provides a comprehensive overview of **Sulfo Cy5.5-COOH**, a near-infrared (NIR) fluorescent dye, for its application in advanced imaging modalities. This document outlines its core properties, provides detailed experimental protocols for its use, and presents quantitative data in a clear, comparative format.

## Introduction to Near-Infrared (NIR) Imaging and Sulfo Cy5.5-COOH

Near-infrared (NIR) imaging utilizes light in the 650-950 nm wavelength range, a spectral window where biological tissues exhibit minimal autofluorescence and light absorption.<sup>[1]</sup> This allows for deeper tissue penetration and a higher signal-to-background ratio compared to imaging in the visible spectrum, making it a powerful tool for *in vivo* studies.<sup>[2][3]</sup>

**Sulfo Cy5.5-COOH** is a sulfonated pentamethine cyanine dye that fluoresces in the NIR region.<sup>[4][5]</sup> The presence of sulfonate groups significantly enhances its water solubility, making it ideal for use in biological buffers without the need for organic co-solvents.<sup>[6][7]</sup> Its carboxylic acid group provides a reactive handle for covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides, enabling the creation of targeted fluorescent probes.<sup>[8]</sup>

## Core Properties of Sulfo Cy5.5-COOH

The utility of **Sulfo Cy5.5-COOH** in NIR imaging is dictated by its chemical and spectral properties. A summary of these key characteristics is provided below.

## Chemical Properties

Property	Value	References
Molecular Formula	C <sub>40</sub> H <sub>39</sub> K <sub>3</sub> N <sub>2</sub> O <sub>14</sub> S <sub>4</sub>	[8]
Molecular Weight	1017.3 g/mol	[8]
Solubility	Water, DMF, DMSO	[8]
Storage Conditions	-20°C, in the dark, desiccated	[7][8][9]

## Spectral Properties

Property	Value	References
Excitation Maximum ( $\lambda_{ex}$ )	~673-675 nm	[5][6][8]
Emission Maximum ( $\lambda_{em}$ )	~691-707 nm	[5][6][8]
Molar Extinction Coefficient ( $\epsilon$ )	~195,000 - 235,000 M <sup>-1</sup> cm <sup>-1</sup>	[8][10]
Quantum Yield ( $\Phi$ )	~0.21	[9]
Stokes Shift	~19 nm	[6]

## Experimental Protocols

Detailed methodologies for the conjugation of **Sulfo Cy5.5-COOH** and its application in various imaging techniques are provided below.

### Bioconjugation of Sulfo Cy5.5-COOH to Proteins/Antibodies

The carboxylic acid of **Sulfo Cy5.5-COOH** can be activated to an amine-reactive ester using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This two-step process minimizes protein cross-

linking.[8][11] Alternatively, a pre-activated Sulfo-Cy5.5 NHS ester can be used for a simpler, direct labeling of primary amines.[6][12]

### Protocol 1: Two-Step EDC/Sulfo-NHS Coupling

This protocol is adapted for labeling a generic IgG antibody.

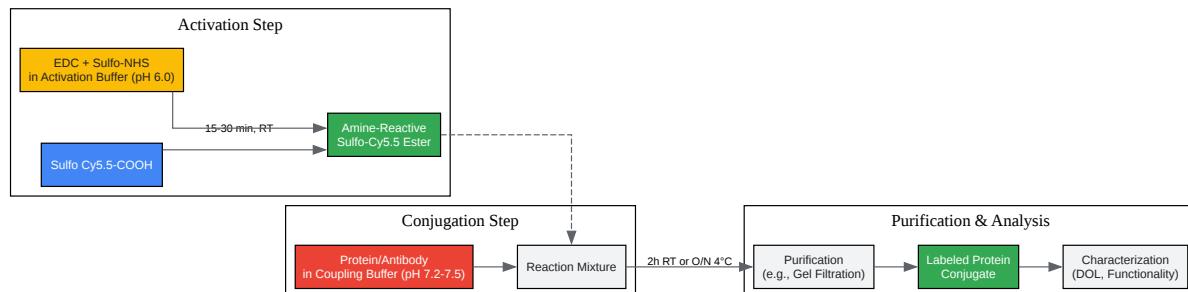
#### Materials:

- **Sulfo Cy5.5-COOH**
- Protein (e.g., IgG) in amine-free buffer (e.g., PBS, pH 7.2-7.4)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
- Coupling Buffer (e.g., PBS, pH 7.2-7.5)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
- Purification column (e.g., Sephadex G-25)

#### Procedure:

- Prepare Solutions:
  - Dissolve the protein to be labeled in Coupling Buffer at a concentration of 2-10 mg/mL.[6]
  - Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
- Activate **Sulfo Cy5.5-COOH**:
  - Dissolve **Sulfo Cy5.5-COOH** in Activation Buffer.

- Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the amount of **Sulfo Cy5.5-COOH**.[\[1\]](#)
- Incubate for 15-30 minutes at room temperature with gentle mixing.[\[8\]](#)
- Conjugation Reaction:
  - Adjust the pH of the activated **Sulfo Cy5.5-COOH** solution to 7.2-7.5 by adding Coupling Buffer.
  - Add the protein solution to the activated dye. A molar ratio of 10:1 to 20:1 (dye:protein) is a good starting point, but may require optimization.[\[6\]](#)
  - Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.[\[8\]](#)
- Quench Reaction:
  - Add quenching solution to a final concentration of 10-50 mM to stop the reaction.
  - Incubate for 15-30 minutes at room temperature.
- Purification:
  - Separate the labeled protein from unreacted dye and byproducts using a Sephadex G-25 desalting column.[\[4\]](#)[\[6\]](#)
  - Collect the fractions containing the fluorescently labeled protein.
- Characterization:
  - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~675 nm (for Sulfo Cy5.5).[\[6\]](#)[\[12\]](#)

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Workflow for EDC/Sulfo-NHS mediated bioconjugation.

## In Vivo NIR Imaging

This protocol provides a general workflow for in vivo imaging in a mouse tumor model using a Sulfo Cy5.5-labeled antibody.

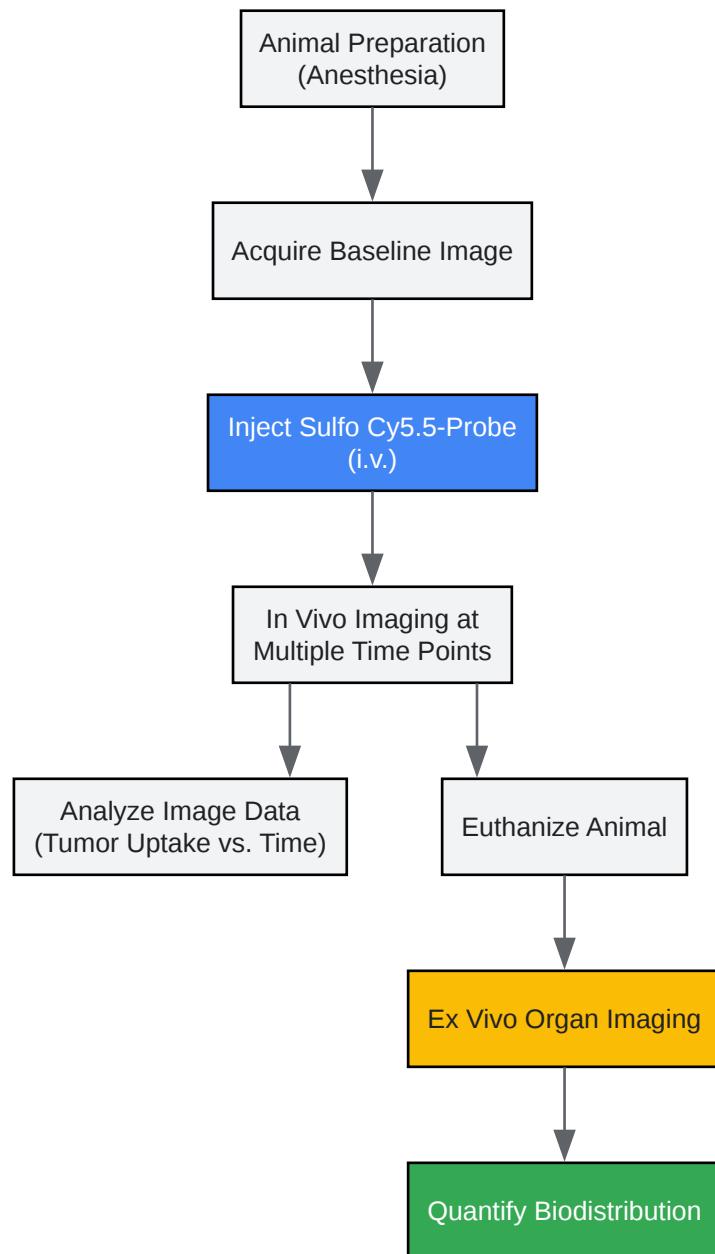
### Materials:

- Tumor-bearing mice (e.g., xenograft model)
- Sulfo Cy5.5-labeled antibody (or other targeting probe) in sterile PBS
- In vivo imaging system with appropriate NIR filters (e.g., Excitation: ~640 nm, Emission: ~680-700 nm)
- Anesthesia (e.g., isoflurane)

### Procedure:

- Animal Preparation:

- Anesthetize the mouse using isoflurane.
- Acquire a baseline pre-injection image to assess autofluorescence.
- Probe Administration:
  - Inject the Sulfo Cy5.5-labeled probe intravenously (i.v.) via the tail vein. A typical dose is 1-2 nmol per mouse in a volume of 100-200  $\mu$ L.[\[2\]](#)
- Image Acquisition:
  - Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.[\[2\]](#)
- Ex Vivo Analysis (Optional):
  - At the final time point, euthanize the mouse.
  - Perfuse with saline to remove blood from the organs.
  - Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
  - Image the dissected organs to quantify probe biodistribution.[\[2\]](#)[\[13\]](#)



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General workflow for in vivo NIR imaging experiments.

## Fluorescence Microscopy

This protocol outlines the steps for immunofluorescence staining of cells using a Sulfo Cy5.5-conjugated primary antibody.

Materials:

- Cells cultured on coverslips
- PBS (Phosphate-Buffered Saline)
- Fixative (e.g., 4% Paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Sulfo Cy5.5-conjugated primary antibody
- Nuclear counterstain (e.g., DAPI)
- Mounting medium
- Fluorescence microscope with appropriate filter sets

**Procedure:**

- Cell Culture and Fixation:
  - Culture cells on sterile coverslips to the desired confluence.
  - Wash cells with PBS.
  - Fix cells with 4% PFA for 15 minutes at room temperature.
  - Wash three times with PBS.
- Permeabilization (for intracellular targets):
  - Incubate cells with Permeabilization Buffer for 10 minutes.
  - Wash three times with PBS.
- Blocking:

- Incubate cells with Blocking Buffer for 30-60 minutes to reduce non-specific antibody binding.[\[14\]](#)
- Antibody Incubation:
  - Dilute the Sulfo Cy5.5-conjugated primary antibody in Blocking Buffer to its optimal concentration.
  - Incubate the cells with the diluted antibody for 1 hour at room temperature or overnight at 4°C, protected from light.[\[13\]](#)
- Washing:
  - Wash the cells three times with PBS to remove unbound antibodies.
- Counterstaining and Mounting:
  - Incubate with a nuclear counterstain like DAPI, if desired.
  - Wash with PBS.
  - Mount the coverslip onto a microscope slide using mounting medium.
- Imaging:
  - Visualize the sample using a fluorescence microscope equipped with filters for Sulfo Cy5.5 (e.g., Cy5 filter set) and the counterstain.

## Flow Cytometry

This protocol is for staining cell surface markers for analysis by flow cytometry.

### Materials:

- Cell suspension (up to  $1 \times 10^6$  cells per tube)
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA, 0.1% sodium azide)
- Fc receptor blocking solution (optional)

- Sulfo Cy5.5-conjugated primary antibody
- Viability dye (optional)
- Flow cytometer

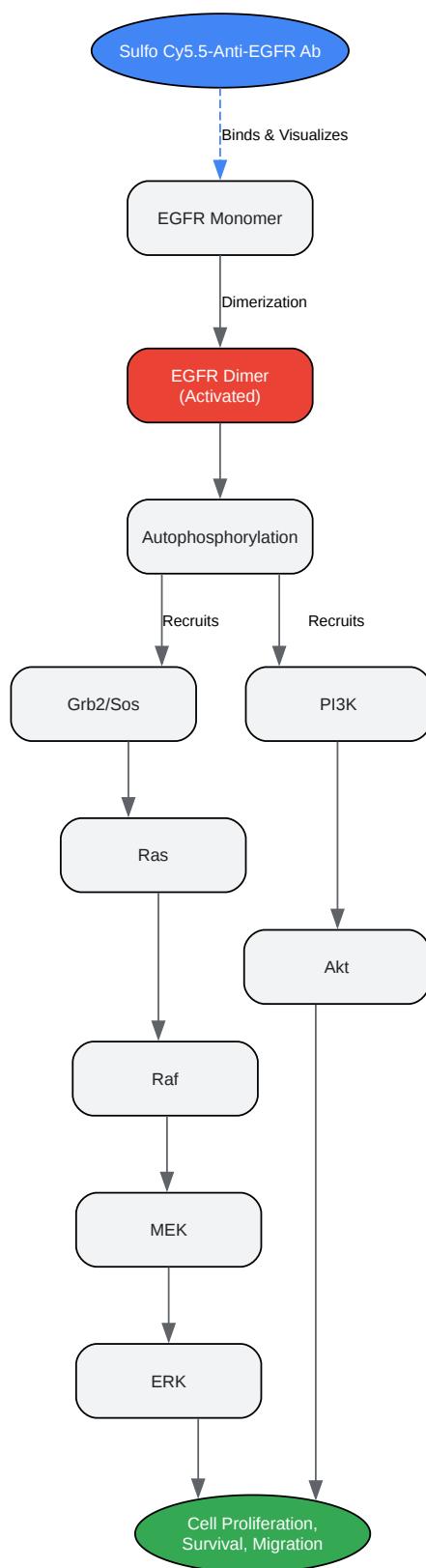
**Procedure:**

- Cell Preparation:
  - Harvest cells and prepare a single-cell suspension.
  - Wash cells with Flow Cytometry Staining Buffer and resuspend at  $1 \times 10^7$  cells/mL.
  - Aliquot 100  $\mu$ L of cell suspension ( $1 \times 10^6$  cells) into flow cytometry tubes.[\[2\]](#)
- Fc Blocking (Optional):
  - To prevent non-specific binding to Fc receptors, incubate cells with an Fc blocking reagent for 10-15 minutes at room temperature.
- Antibody Staining:
  - Add the predetermined optimal concentration of the Sulfo Cy5.5-conjugated antibody to the cells.
  - Incubate for 20-30 minutes at 4°C in the dark.[\[2\]](#)
- Washing:
  - Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
  - Decant the supernatant and repeat the wash step twice.
- Resuspension and Analysis:
  - Resuspend the cell pellet in 200-500  $\mu$ L of Flow Cytometry Staining Buffer.

- If not fixing, add a viability dye (e.g., Propidium Iodide or 7-AAD) just before analysis.
- Analyze the samples on a flow cytometer using the appropriate laser and emission filter for Sulfo Cy5.5.

## Application Example: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and initiates downstream signaling cascades regulating cell proliferation, survival, and migration.<sup>[15]</sup> Overexpression of EGFR is common in many cancers, making it a key target for diagnostics and therapeutics.<sup>[4][16]</sup> A Sulfo Cy5.5-conjugated anti-EGFR antibody can be used to visualize EGFR expression and trafficking in cancer cells.<sup>[17]</sup>

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Simplified EGFR signaling pathway targeted by a fluorescent antibody.

## Conclusion

**Sulfo Cy5.5-COOH** is a versatile and highly effective NIR dye for a range of bioimaging applications. Its excellent water solubility, high molar extinction coefficient, and reactive carboxylic acid handle make it a valuable tool for researchers developing targeted probes for *in vivo* imaging, fluorescence microscopy, and flow cytometry. The detailed protocols and data provided in this guide serve as a comprehensive resource for the successful implementation of **Sulfo Cy5.5-COOH** in biomedical research and drug development.

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- To cite this document: BenchChem. [A Technical Guide to Sulfo Cy5.5-COOH for Near-Infrared Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3251683#understanding-sulfo-cy5-5-cooh-for-near-infrared-nir-imaging>]

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